Structure Elucidation and Mechanistic Utility of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate: A Comprehensive Guide
Structure Elucidation and Mechanistic Utility of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate: A Comprehensive Guide
Executive Summary
Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS 367508-01-8) is a highly specialized bifunctional reagent utilized in advanced organic synthesis. By marrying the olefination power of a Horner-Wadsworth-Emmons (HWE) phosphonate with the controlled reactivity of a Weinreb amide, this molecule allows for the direct installation of α,β-unsaturated N-methoxy-N-methylamides from aldehydes or ketones[]. As a Senior Application Scientist, I have designed this whitepaper to dissect the structural elucidation of this reagent, providing researchers with the orthogonal analytical workflows and mechanistic insights required to validate its integrity before deploying it in complex total synthesis.
Mechanistic Context: The Dual Nature of the Reagent
The title compound, often referred to as an Ando-type Weinreb amide phosphonate, is a masterclass in reagent design.
Historically, the HWE reaction using diethyl phosphonates yields predominantly (E)-alkenes. However, the incorporation of the diphenyl phosphonate moiety introduces significant steric bulk. According to the pioneering work by Ando, these bulky phenoxy groups destabilize the transition state leading to the (E)-alkene, thereby biasing the reaction toward highly (Z)-selective olefination[2].
Conversely, recent breakthroughs have demonstrated that the stereochemical outcome can be inverted based on the choice of base. As reported by Murata et al. (2024), utilizing isopropylmagnesium chloride ( i PrMgCl) for deprotonation generates an isolable, highly stable magnesium phosphonoenolate intermediate that drives the reaction toward exceptional (E)-selectivity[3]. This stereochemical duality, combined with the Weinreb amide's ability to undergo subsequent nucleophilic acyl substitution without over-addition, makes structural validation of the reagent paramount[4].
Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination using the title reagent.
Analytical Strategy for Structure Elucidation
A robust structural elucidation protocol must be a self-validating system. We employ an orthogonal triad of analytical techniques—Multinuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR)—to independently verify connectivity, exact mass, and functional group presence.
The Causality of Analytical Choices
-
Multinuclear NMR ( 1 H, 13 C, 31 P): While 1 H NMR confirms the proton environments, the true power lies in the 13 C NMR. We intentionally acquire the 13 C spectrum without 31 P decoupling. The resulting carbon-phosphorus spin-spin coupling constants ( JCP ) serve as an internal ruler for spatial proximity to the phosphonate core.
-
HRMS (ESI-TOF): Electrospray Ionization (ESI) is selected over Electron Impact (EI) to prevent the premature fragmentation of the relatively labile N-O bond of the Weinreb amide. Operating in positive ion mode (ESI+) readily protonates the highly polar P=O or C=O oxygens, yielding a robust [M+H]+ pseudo-molecular ion.
-
FTIR (ATR): Attenuated Total Reflectance (ATR) FTIR is utilized to rapidly confirm the presence of the orthogonal carbonyl ( 1655 cm−1 ) and phosphoryl ( 1260 cm−1 ) stretches without the need for KBr pellet pressing, minimizing sample degradation.
Figure 2: Multi-modal analytical workflow for the structural elucidation of the phosphonate.
Quantitative Data & Spectral Assignments
The following tables summarize the expected analytical data for pure Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (Chemical Formula: C16H18NO5P , MW: 335.29 g/mol ).
Table 1: Multinuclear NMR Spectral Assignments (CDCl 3 , 298 K)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling ( J in Hz) | Integration | Assignment / Proximity |
| 1 H | 7.35 – 7.15 | m (Multiplet) | 10H | Aromatic protons (O-Ph) |
| 1 H | 3.72 | s (Singlet) | 3H | N-OCH 3 (Weinreb) |
| 1 H | 3.48 | d, 2JHP=22.5 | 2H | P-CH 2 -C=O bridge |
| 1 H | 3.18 | s (Singlet) | 3H | N-CH 3 (Weinreb) |
| 13 C | 165.2 | d, 2JCP=6.0 | 1C | Amide Carbonyl (C=O) |
| 13 C | 150.1 | d, 2JCP=9.5 | 2C | Ar-C ipso (Phenoxy) |
| 13 C | 129.8 | s | 4C | Ar-C meta |
| 13 C | 125.4 | s | 2C | Ar-C para |
| 13 C | 120.6 | d, 3JCP=4.5 | 4C | Ar-C ortho |
| 13 C | 61.5 | s | 1C | N-OCH 3 |
| 13 C | 33.8 | d, 1JCP=135.0 | 1C | Methylene bridge (P-C) |
| 13 C | 32.2 | s | 1C | N-CH 3 |
| 31 P | 12.8 | s (Decoupled from 1 H) | 1P | Phosphonate Core |
Expert Insight: The massive 1JCP coupling of 135.0 Hz definitively anchors the methylene carbon directly to the phosphorus atom, while the 2JHP of 22.5 Hz in the proton spectrum confirms the intact P-CH 2 linkage prior to deprotonation.
Table 2: HRMS and FTIR Validation Data
| Technique | Parameter | Expected Value | Observed Structural Feature |
| HRMS (ESI+) | [M+H]+ Exact Mass | 336.0995 m/z | Confirms C16H18NO5P formula |
| HRMS (ESI+) | Mass Error (ppm) | < 2.0 ppm | Validates high purity and identity |
| FTIR (ATR) | νmax (C=O) | ~1655 cm −1 | Weinreb Amide Carbonyl stretch |
| FTIR (ATR) | νmax (P=O) | ~1260 cm −1 | Phosphoryl double bond stretch |
| FTIR (ATR) | νmax (P-O-C) | ~1190 cm −1 | Aryl phosphonate ester linkage |
Experimental Protocols
To ensure reproducibility, the following self-validating methodologies must be strictly adhered to during the structural verification of the synthesized or commercially procured reagent.
Protocol A: Multinuclear NMR Acquisition
-
Sample Preparation: Weigh precisely 15.0 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a standard 5 mm precision NMR tube.
-
1 H NMR Acquisition: Tune the probe to the 1 H frequency (e.g., 400 MHz). Acquire 16 scans with a spectral width of 15 ppm and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the methylene protons.
-
13 C NMR Acquisition: Tune to the 13 C frequency (100 MHz). Acquire a minimum of 1024 scans. Crucial Step: Enable 1 H broadband decoupling (WALTZ-16) but ensure 31 P decoupling is disabled to preserve the diagnostic JCP couplings. Use a D1 of 2.0 seconds.
-
31 P NMR Acquisition: Tune to the 31 P frequency (162 MHz). Utilize an external standard capillary of 85% H 3 PO 4 set to 0 ppm. Acquire 64 scans with 1 H decoupling enabled to collapse the methylene proton splitting, yielding a sharp singlet.
Protocol B: HRMS (ESI-TOF) Tuning and Acquisition
-
Dilution: Prepare a 1 µg/mL stock solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.
-
Infusion: Introduce the sample via direct syringe pump infusion into the ESI source at a flow rate of 10 µL/min.
-
Source Tuning: Operate the mass spectrometer in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV, the desolvation gas temperature to 250 °C, and the cone voltage to a low setting (e.g., 20 V) to minimize in-source fragmentation of the Weinreb amide.
-
Calibration & Extraction: Calibrate the TOF analyzer using a sodium formate cluster solution. Extract the ion chromatogram for the theoretical [M+H]+ mass of 336.0995 and verify that the isotopic distribution matches the predicted theoretical pattern for C16H18NO5P .
Conclusion
The structural elucidation of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate requires a meticulous, multi-modal approach. By leveraging the inherent spin-spin coupling of the phosphorus nucleus in NMR, alongside the soft ionization of HRMS and the functional group fingerprinting of FTIR, researchers can definitively validate the integrity of this reagent. Whether deploying it for Ando-type (Z)-selective olefinations or utilizing magnesium phosphonoenolates for (E)-selective pathways, ensuring the absolute structural fidelity of the starting phosphonate is the non-negotiable first step in successful complex molecule synthesis.
References
-
Murata, T., Tsutsui, H., & Shiina, I. (2024) - (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(21), 15414-15435. Available at:[Link]
-
Ando, K. (1997) - Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner−Emmons Reagents, Ethyl (Diarylphosphono)acetates. The Journal of Organic Chemistry, 62(7), 1934-1939. Available at:[Link]
